molecular formula C12H16Cl2FNO B2691692 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1820650-70-1

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No. B2691692
M. Wt: 280.16
InChI Key: HQXDDQUIEFNRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1820650-70-1 . It has a molecular weight of 280.17 . The IUPAC name for this compound is 4-(2-chloro-4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is 1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a powder at room temperature . The compound has a molecular weight of 280.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Synthesis Methods

The development of novel synthesis methods for complex chemical structures is crucial in medicinal chemistry and materials science. For instance, a one-pot synthesis approach for aryl oxime analogues showcases the versatility of using hydroxylamine hydrochloride in reactions with sensitive functional groups, offering excellent yields and demonstrating the method's applicability to a wide range of substrates, including chloro, fluoro, and bromo substituents (Chandrappa et al., 2012).

Corrosion Inhibition

Amine derivative compounds have shown promising results as corrosion inhibitors for mild steel in acidic mediums. The molecular structure and substituent groups significantly influence their efficiency, highlighting the potential of fluoro-substituted amine derivatives in enhancing corrosion resistance. This application is critical in extending the lifespan of metal components in industrial environments (Boughoues et al., 2020).

Medicinal Chemistry Applications

The exploration of amine derivatives in medicinal chemistry reveals their potential in drug design and development. For example, the synthesis and evaluation of amine derivatives for their antibacterial and antioxidant activities demonstrate the broad spectrum of pharmacological properties these compounds can exhibit. Such studies are foundational in the discovery of new therapeutic agents (Arutyunyan et al., 2012).

Analytical Chemistry

In analytical chemistry, the design and synthesis of fluorescent sensors based on amine derivatives for detecting toxic chemicals like oxalyl chloride and phosgene illustrate the importance of these compounds in environmental monitoring and safety. Such sensors provide a reliable and convenient method for the rapid detection of hazardous substances, contributing to public health and safety (Zhang et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: to remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXDDQUIEFNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

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